ONQRMRLNRDSIAF-QPYQFVLBSA-N
Description
The compound identified by the InChIKey ONQRMRLNRDSIAF-QPYQFVLBSA-N is a chemically synthesized molecule. Key properties, including solubility, stability, and reactivity, are determined using patented QSQN technology, which integrates neural networks for predictive accuracy .
This compound is part of a broader chemical database managed by CC-DPS (Chemical Compounds Deep Profiling Services), which catalogs over 2,100 essential data points per compound, encompassing structural, thermodynamic, and toxicity profiles . Its stereochemistry (indicated by the “QPYQFVLBSA” substring in the InChIKey) implies a defined spatial arrangement critical for its biological or catalytic activity.
Properties
Molecular Formula |
C17H15IN4O4 |
|---|---|
Molecular Weight |
466.235 |
InChI |
InChI=1S/C17H15IN4O4/c18-16-12-6-4-7-10(12)15-14(16)11(6)13(7)17(15)20-19-8-2-1-5(21(23)24)3-9(8)22(25)26/h1-3,6-7,10-16,19H,4H2/b20-17+/t6?,7?,10?,11?,12?,13?,14?,15?,16-/m0/s1 |
InChI Key |
ONQRMRLNRDSIAF-QPYQFVLBSA-N |
SMILES |
C1C2C3C4C5C(C1C3C5=NNC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])C2C4I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize ONQRMRLNRDSIAF-QPYQFVLBSA-N , we compare it with structurally and functionally related compounds, focusing on molecular properties, biological activity, and industrial applications.
Table 1: Key Comparative Parameters
Structural Insights
- Core Functional Groups: The compound shares the oxalamide backbone (–N–C(=O)–C(=O)–N–) with N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide, a known bioactive molecule . Substitutions on the aromatic rings (e.g., cyclopropyl and pyridinyl groups) influence electronic distribution and steric hindrance, altering reactivity compared to simpler oxalamides.
- Stereochemical Specificity: Unlike non-chiral analogs, the defined stereochemistry of this compound may enhance target binding selectivity, a feature critical in pharmaceutical applications .
Functional Divergence
- Thermodynamic Profiles: QSPR models indicate superior thermal stability for this compound compared to non-cyclopropyl-containing analogs, likely due to reduced ring strain and enhanced conjugation .
- Solubility Limitations: Both this compound and its cyclopropyl analog exhibit lower aqueous solubility than non-aromatic derivatives, suggesting formulation challenges for drug delivery .
Regulatory and Industrial Context
While emphasizes regulatory rigor for pharmaceutical compounds (e.g., clinical trial requirements for reference drugs), This compound lacks disclosed clinical data. This contrasts with structurally validated drugs like the oxalamide derivative in , which may have undergone safety assessments.
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